molecular formula C11H9IN2O2 B14906424 n-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide

n-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B14906424
M. Wt: 328.11 g/mol
InChI Key: KCSKPGWOIKXNPT-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodophenyl group attached to a methylisoxazole carboxamide structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, while the isoxazole ring can modulate the compound’s reactivity and stability. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Iodophenyl)-5-methylisoxazole-3-carboxamide
  • N-(3-Bromophenyl)-5-methylisoxazole-3-carboxamide
  • N-(3-Chlorophenyl)-5-methylisoxazole-3-carboxamide

Uniqueness

N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its bromine or chlorine analogs .

Properties

Molecular Formula

C11H9IN2O2

Molecular Weight

328.11 g/mol

IUPAC Name

N-(3-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H9IN2O2/c1-7-5-10(14-16-7)11(15)13-9-4-2-3-8(12)6-9/h2-6H,1H3,(H,13,15)

InChI Key

KCSKPGWOIKXNPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

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